molecular formula C12H15NO B1397145 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] CAS No. 859164-46-8

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]

Cat. No.: B1397145
CAS No.: 859164-46-8
M. Wt: 189.25 g/mol
InChI Key: YIERQJCKUDMMMK-UHFFFAOYSA-N
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Description

2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] is a heterocyclic compound that belongs to the class of spiropyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that allows it to undergo various chemical reactions and find applications in multiple fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] typically involves the reaction of indoline derivatives with pyran compounds under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and various organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted spiropyrans .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of spiro compounds, including 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]. Research indicates that derivatives of this compound exhibit significant activity against a range of bacterial strains. For instance, a study synthesized several spiro-4H-pyran derivatives and evaluated their effectiveness against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds was determined, revealing promising antibacterial effects. Specifically, one derivative showed exceptional activity against clinical isolates, suggesting potential for development into new antimicrobial agents .

Compound Bacterial Strain MIC (µg/mL)
Compound 5dS. aureus8
Compound 5dE. coli4
Compound 5dP. aeruginosa16

Anticancer Properties

The spiro[indoline-3,4'-pyran] framework has also been investigated for its anticancer potential. Studies suggest that compounds featuring this structure can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival. For example, certain derivatives have shown efficacy in inhibiting the growth of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] derivatives have demonstrated a range of other biological activities:

  • Antioxidant Activity : Compounds with this structure have been shown to scavenge free radicals effectively, which could help in preventing oxidative stress-related diseases.
  • Antidiabetic Effects : Some studies indicate that these compounds may enhance insulin sensitivity and glucose uptake in cells.
  • Anti-inflammatory Properties : Research has suggested that spiro compounds can inhibit inflammatory mediators, offering potential therapeutic avenues for inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

In a comprehensive study published in the Journal of Organic Chemistry, researchers synthesized various spiro[indoline-3,4'-pyran] derivatives and tested their antimicrobial activity against multiple bacterial strains. The results indicated that specific modifications to the molecular structure significantly enhanced antibacterial properties .

Case Study 2: Anticancer Mechanism Investigation

Another study explored the anticancer mechanisms of spiro[indoline-3,4'-pyran] derivatives on human breast cancer cell lines. The findings revealed that these compounds could effectively induce apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] involves its ability to undergo reversible isomerization between its spiropyran and merocyanine forms. This isomerization is triggered by external stimuli such as light, temperature, and pH changes. The molecular targets and pathways involved in this process include the interaction with specific receptors and enzymes that facilitate the isomerization .

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’,3’,4’-Tetrahydrospiro[chromene-2,2’-indoles]
  • Spiro[indoline-3,4’-oxane]
  • Spiro[indoline-3,4’-pyran]-5-carboxylic acid

Uniqueness

2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran] stands out due to its unique structural features that enhance its photochromic properties. Unlike other similar compounds, it exhibits a higher degree of sensitivity to external stimuli, making it more versatile in various applications .

Biological Activity

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] is a heterocyclic organic compound notable for its unique spiro structure, which combines an indoline moiety with a pyran ring. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and cholinesterase inhibitory properties. This article presents a comprehensive overview of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃N₁O₂
  • Molecular Weight : Approximately 203.24 g/mol

The compound's structure contributes to its unique chemical properties and biological interactions. The spiro configuration allows for potential binding with various biological targets, which is pivotal for its pharmacological applications.

Biological Activities

Research indicates that 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] exhibits several promising biological activities:

1. Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit specific metabolic pathways.

2. Antitumor Activity

The compound has demonstrated notable antiproliferative effects against several cancer cell lines. For instance, it has been shown to inhibit the growth of MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cell lines with IC₅₀ values ranging from 2.434 µM to 4.958 µM .

3. Cholinesterase Inhibition

Inhibition of cholinesterase enzymes is crucial for the treatment of Alzheimer's disease and other neurodegenerative disorders. Preliminary studies suggest that 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] may exhibit such inhibitory effects .

The mechanisms underlying the biological activities of 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] are still under investigation but are believed to involve:

  • Binding Interactions : The compound's spiro structure allows it to interact effectively with various proteins and enzymes.
  • Photochromic Properties : The ability to undergo reversible color changes upon light exposure may influence its interaction with biological targets, potentially modulating its activity .

Synthesis Methods

Various synthetic routes have been developed to produce 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]. Common methods include:

  • One-Pot Reactions : Utilizing multi-component reactions that integrate indoline derivatives with aldehydes and other reagents.
  • Ultrasonic Irradiation Techniques : Enhancing reaction rates and yields through ultrasonic energy .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]:

StudyBiological ActivityCell LineIC₅₀ Value
AntiproliferativeA4312.434 µM
AntimicrobialVariousN/A
Cholinesterase InhibitionN/AN/A

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran] and its derivatives?

  • Methodological Answer : The compound is commonly synthesized via multicomponent reactions (MCRs). For example, ultrasound-assisted, catalyst-free protocols using isatins, malononitrile, and β-keto esters in aqueous media achieve high yields in 5–15 minutes at room temperature . Alternative routes include L-proline-catalyzed reactions, which enable recyclable catalytic systems (up to 5 cycles) for spirooxindole-chromene derivatives . Key steps involve Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Q. How are structural and purity characteristics of this spirooxindole validated?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR (¹H/¹³C) for backbone and substituent analysis .
  • HPLC-MS for molecular weight confirmation .
  • X-ray crystallography (CCDC deposition, e.g., 843674) for absolute stereochemistry .
  • IR spectroscopy to confirm functional groups like nitriles or carbonyls .

Q. What biological activities have been explored for this compound class?

  • Methodological Answer : Derivatives exhibit antitumor activity against A549 lung cancer cells (IC₅₀ <10 μM) via c-Met kinase inhibition . Schiff bases derived from spiro[indoline-3,4'-pyran]-3'-carbonitriles show antimicrobial activity through in vitro assays (e.g., MIC values against E. coli and S. aureus) . Bioassays typically involve cell viability (MTT) and enzymatic inhibition studies.

Q. What solvents and catalysts optimize reaction efficiency?

  • Methodological Answer : Ethanol/water mixtures are preferred for green synthesis . Ionic liquids like [bmim]OH enhance reaction rates (10–15 minutes) and allow catalyst recycling . Na₂CO₃ (40 mol%) or DMAP (20 mol%) are effective for specific pathways, but ultrasound can eliminate the need for catalysts .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence spirocyclization?

  • Methodological Answer : Substituents on isatins (e.g., electron-withdrawing groups) accelerate Knoevenagel condensation, while bulky groups require extended reaction times . Computational studies (DFT) reveal that hydrogen bonding between L-proline and triazine derivatives stabilizes transition states, improving enantioselectivity .

Q. What strategies address contradictory results in catalytic efficiency across studies?

  • Methodological Answer : Discrepancies arise from solvent polarity and catalyst-substrate interactions. For example, Na₂CO₃ achieves higher yields in polar aprotic solvents, whereas DMAP is superior in ethanol . Systematic screening (e.g., Design of Experiments) identifies optimal conditions, as demonstrated for amino acid/triazine catalytic systems .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodological Answer : SAR studies highlight that:

  • Spiro position : 6-substituted spiro[indoline-3,4'-piperidine]-2-ones show enhanced c-Met inhibition over 5-substituted analogs .
  • Electron-deficient moieties (e.g., nitriles) improve anticancer activity by enhancing target binding .
  • Mannich bases with aromatic aldehydes broaden antimicrobial spectra .

Q. What advanced techniques validate reaction mechanisms for multicomponent syntheses?

  • Methodological Answer : Mechanistic insights are obtained via:

  • Kinetic studies (e.g., rate determination for each step in MCRs) .
  • Isotope labeling (e.g., ¹³C tracking in malononitrile to confirm cyclization pathways) .
  • In situ FTIR to monitor intermediate formation .

Q. How do computational models enhance the understanding of molecular interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities of spirooxindoles to c-Met kinase . MD simulations (e.g., GROMACS) analyze stability of hydrogen-bonded catalyst complexes . QSAR models correlate substituent electronegativity with bioactivity .

Q. What challenges arise in scaling up laboratory syntheses?

  • Methodological Answer : Key issues include:
  • Solvent volume reduction (e.g., switching from ethanol to microwave-assisted protocols) .
  • Catalyst recovery (ionic liquids or immobilized systems improve recyclability) .
  • Byproduct formation (addressed via TLC-guided optimization of stoichiometry) .

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,4'-oxane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIERQJCKUDMMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730740
Record name 1,2-Dihydrospiro[indole-3,4'-oxane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859164-46-8
Record name 1,2-Dihydrospiro[indole-3,4'-oxane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add LiAlH4 (398 mg, 10.5 mmol) to a solution of 4-(2-fluoro-phenyl)-tetrahydro-pyran-4-carbonitrile (1.39 g, 6.77 mmol) in dimethoxyethane (25 mL). Stir the solution at reflux overnight then add aq. Satd Rochelle's salt solution (30 mL) and stir for an additional 1 h at RT. Extract the mixture with CH2Cl2 (3×30 mL). Combine the organic extracts and wash with additional aq satd Rochelle's salt solution (30 mL) and brine (30 mL). Dry, filter and concentrate the organic solution then purify the crude material by flash chromatography, using a linear gradient of 100% hexanes and 50% EtOAc/hexanes, to give the title compound (581 mg, 45%) as a white solid. 1H NMR (400 MHz CDCl3): δ 7.09 (d, 1H, J=7.3), 7.06 (t, 1H, J=7.6), 6.77 (m, 1H), 6.67 (m, 1H), 3.97 (m, 2H), 3.94 (dt, 2H, J=1.7, 7.9), 3.56 (dt, 2H, J=2.1, 11.8), 3.55 (s, 2H), 1.99 (m, 2H), 1.67 (m, 2H).
Quantity
398 mg
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.